

An In-depth Technical Guide to the Physicochemical Properties of Avenaciolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avenaciolide

Cat. No.: B1251704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenaciolide, a bicyclic bis-lactone metabolite primarily isolated from fungi of the *Aspergillus* genus, has garnered significant interest in the scientific community for its diverse biological activities.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Avenaciolide**, offering detailed experimental protocols and visual representations of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Avenaciolide is a white to off-white crystalline solid. Its fundamental physicochemical characteristics are summarized in the tables below, providing a foundation for its handling, formulation, and analysis.

Table 1: General and Chemical Properties of Avenaciolide

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₄	[2] [3]
Molecular Weight	266.33 g/mol	[2] [3]
IUPAC Name	(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione	[2]
Canonical SMILES	CCCCCCCC[C@@H]1[C@@@H]2--INVALID-LINK--OC(=O)C2=C	[2]
CAS Registry Number	20223-76-1	[3]

Table 2: Physical Properties of Avenaciolide

Property	Value	Source
Melting Point	54-56 °C	[4]
Appearance	Long Flake Crystalline	[4]
Solubility in Water	Poor	[1]
Solubility in Organic Solvents	Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)	[1]
Storage Temperature	-20°C	[1] [4]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of **Avenaciolide**. These protocols are based on standard laboratory practices for natural products and small molecules.

Melting Point Determination

The melting point of **Avenaciolide** can be determined using the capillary melting point method.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- A small sample of dry, crystalline **Avenaciolide** is finely powdered using a mortar and pestle.
- The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- The packed capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a rate of approximately 10-20°C per minute for a rapid initial determination of the approximate melting range.
- The apparatus is allowed to cool to at least 20°C below the approximate melting point.
- A fresh sample is prepared and heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample has melted into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.

Solubility Determination (Qualitative and Semi-Quantitative)

The solubility of **Avenaciolide** in various solvents can be determined by visual inspection and serial dilutions.

Materials:

- **Avenaciolide**
- Solvents: Ethanol, Methanol, DMF, DMSO, and distilled water
- Vortex mixer
- Analytical balance
- Glass vials

Procedure:

- Weigh a precise amount of **Avenaciolide** (e.g., 1 mg) into separate glass vials.
- Add a small, measured volume of the solvent to be tested (e.g., 100 μ L) to the vial.
- Vortex the vial vigorously for 1-2 minutes.
- Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration.
- If the solid has not completely dissolved, incrementally add more solvent and vortex until the solid dissolves or a large volume of solvent has been added.
- For a semi-quantitative estimation, continue adding known volumes of the solvent until the **Avenaciolide** is fully dissolved. The solubility can then be expressed as greater than or less than the final concentration. For solvents in which it is highly soluble, serial dilutions can be performed to determine the concentration at which precipitation occurs.

Stability Studies

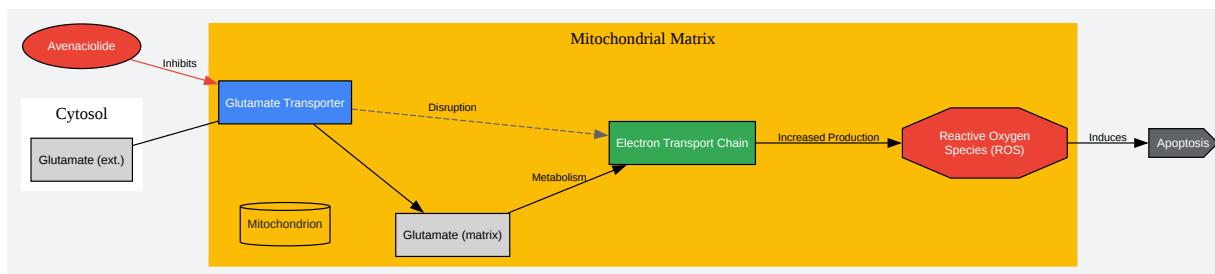
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of **Avenaciolide** under various stress conditions.

Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. Stress conditions typically

include:

- Acidic Hydrolysis: **Avenaciolide** solution in a suitable organic solvent is treated with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
- Alkaline Hydrolysis: **Avenaciolide** solution is treated with 0.1 M NaOH at room temperature.
- Oxidative Degradation: **Avenaciolide** solution is treated with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Solid **Avenaciolide** is exposed to dry heat (e.g., 80°C).
- Photostability: **Avenaciolide** solution and solid are exposed to UV and visible light in a photostability chamber.

Stability-Indicating HPLC Method: A reversed-phase HPLC method with UV detection is developed and validated to separate **Avenaciolide** from its degradation products. A typical starting point for method development would be:

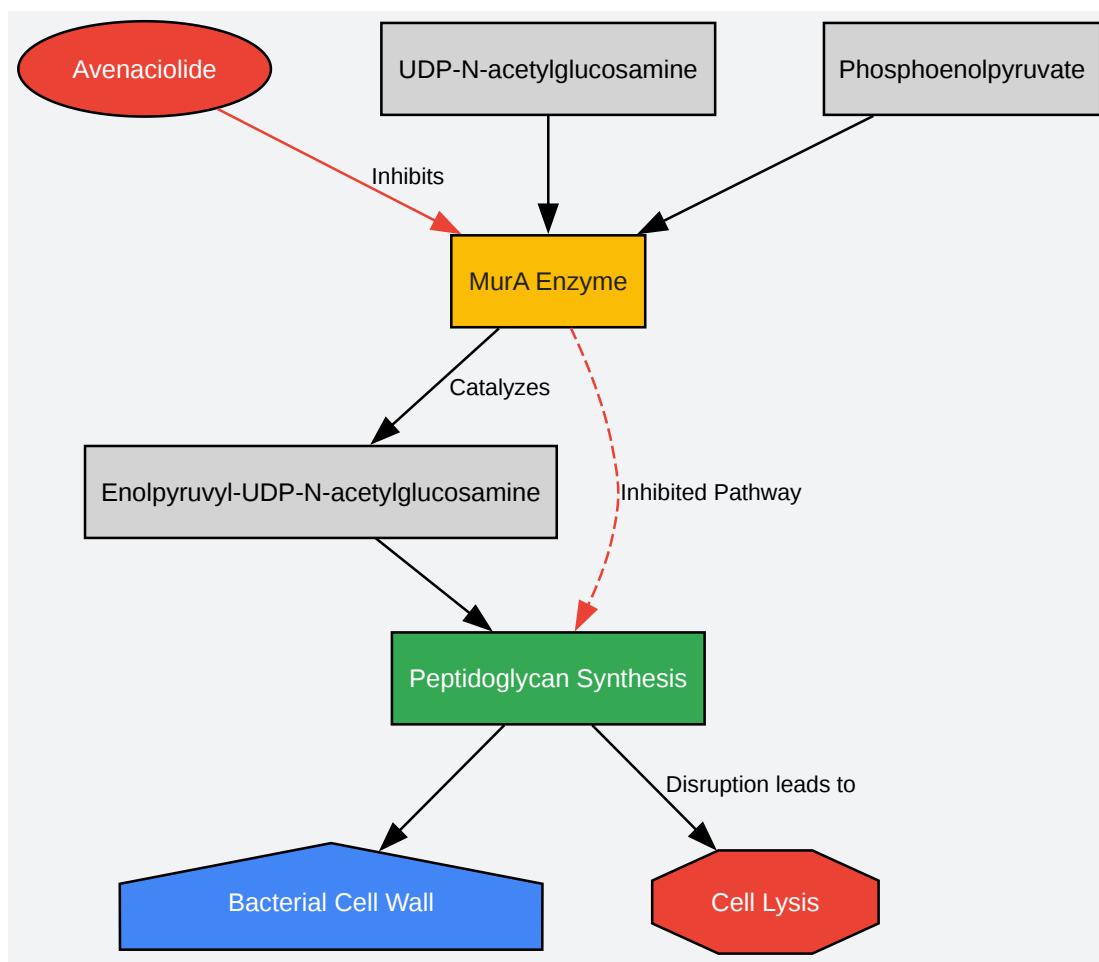

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV absorbance maximum of **Avenaciolide**.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Mechanisms of Action

Avenaciolide exerts its biological effects through multiple mechanisms, primarily targeting mitochondrial function and bacterial cell wall synthesis.

Inhibition of Mitochondrial Glutamate Transport

Avenaciolide is a known inhibitor of the mitochondrial glutamate transporter. This inhibition disrupts cellular metabolism and can lead to the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in susceptible cells.



[Click to download full resolution via product page](#)

Caption: **Avenaciolide** inhibits the mitochondrial glutamate transporter, disrupting the electron transport chain and leading to increased ROS production and apoptosis.

Inhibition of MurA Enzyme in Bacterial Cell Wall Synthesis

Avenaciolide has demonstrated antibacterial activity by targeting the MurA enzyme, which is a key component in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

[Click to download full resolution via product page](#)

Caption: **Avenaciolide** inhibits the MurA enzyme, blocking the peptidoglycan synthesis pathway and leading to bacterial cell lysis.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Avenaciolide**, complemented by standardized experimental protocols and visual representations of its key biological mechanisms. The data and methodologies presented are intended to facilitate further research and development of **Avenaciolide** as a potential therapeutic agent. As with any natural product, continued investigation into its properties and mechanisms of action will be crucial for unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. westlab.com [westlab.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Avenaciolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251704#physicochemical-properties-of-avenaciolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com